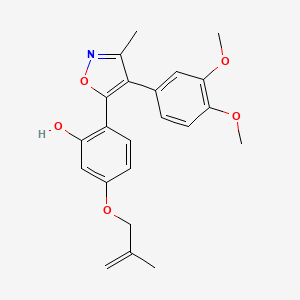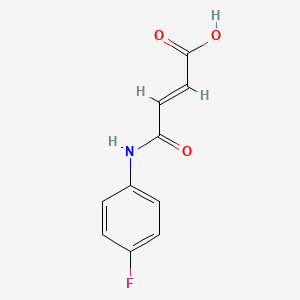
2-(4-(3,4-Dimethoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3,4-Dimethoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol, also known as DMHP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMHP is a member of the phenylpropanoid family and is structurally similar to other compounds found in plants, such as curcumin and resveratrol. In
Applications De Recherche Scientifique
Hemoglobin Oxygen Affinity Modifiers
Research into hemoglobin modifiers has led to the development of compounds capable of altering hemoglobin's oxygen affinity. For example, certain compounds have been synthesized and tested for their ability to decrease the oxygen affinity of human hemoglobin A. These studies are crucial for clinical and biological applications that require modulated oxygen supply, such as in the treatment of ischemia, stroke, and tumor radiotherapy, as well as in blood storage and substitutes. The structure-activity relationships of these compounds provide valuable insights for designing more effective allosteric effectors of hemoglobin (Randad et al., 1991).
Synthesis of Metal Complexes
The synthesis of metal complexes with specific ligands can significantly impact the field of catalysis and material science. For instance, reactions involving Re(CO)5Cl and various phenols have led to the formation of dimeric complexes. These complexes exhibit unique stability and solvolysis behaviors, important for understanding coordination chemistry and developing new materials with specific optical and electronic properties (Czerwieniec et al., 2002).
Anticancer Activity of Isoxazolines
Isoxazoline compounds have been studied for their antiproliferative activities, particularly against cancerous liver cells. Evaluating the cytotoxic effects of these compounds against HepG2 cell lines has shown promising results, suggesting their potential as candidates for anti-liver cancer agents. Such research is crucial for developing new therapeutic agents against various cancers (Abolhasani et al., 2020).
Photodegradation Studies
The investigation into the photodegradation of chlorophenols by riboflavin-sensitized photooxidation provides essential insights into environmental chemistry. Understanding how light and photosensitizers can degrade pollutants in water contributes to the development of more effective water treatment methods, potentially preventing the formation of more harmful compounds, such as dioxins, in the environment (Plimmer & Klingebiel, 1971).
Isoxazole Derivatives for Organic Synthesis
The development of new isoxazole derivatives through regioselective synthesis opens avenues in organic synthesis, offering a pathway to synthesize novel compounds with potential applications in drug development and material science. This type of research underpins the synthesis of complex molecules and the exploration of their properties and applications (Lokhande et al., 2013).
Propriétés
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-13(2)12-27-16-7-8-17(18(24)11-16)22-21(14(3)23-28-22)15-6-9-19(25-4)20(10-15)26-5/h6-11,24H,1,12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHJHOWUUPRDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)OCC(=C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2S)-1-ethyl-2-pyrrolidinyl]methanol](/img/structure/B2945848.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2945850.png)
![6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2945854.png)
![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)

![2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B2945859.png)
![[2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2945860.png)
![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2945861.png)
![N-mesityl-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945862.png)